2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid
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Description
2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like this often target specific enzymes or receptors in the body. They can bind to these targets and alter their function, leading to changes in cellular processes .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds or hydrophobic interactions. This can lead to changes in the shape or activity of the target, affecting its function .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties can affect its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, it might inhibit the growth of harmful cells, reduce inflammation, or alter the signaling pathways within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[4-formyl-5-methyl-2-[(4-methylphenyl)methyl]pyrazol-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-5-12(6-4-10)7-17-15(21-9-14(19)20)13(8-18)11(2)16-17/h3-6,8H,7,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVDPRMTBAZXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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